Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate
Description
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with a methyl ester substituent. Its molecular formula is C₉H₁₁NO₂S, with an average molecular mass of 197.25 g/mol and a monoisotopic mass of 197.05105 g/mol . The compound is registered under ChemSpider ID 28535196 and CAS RN 1256813-70-3 . Its structure combines a partially saturated pyridine ring fused to a thiophene moiety, making it a versatile intermediate in medicinal and synthetic chemistry.
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)7-8-6(2-4-10-7)3-5-13-8/h3,5,7,10H,2,4H2,1H3 |
InChI Key |
WULBCYZJRKVHNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)C=CS2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives typically involves:
- Construction of the thienopyridine fused ring system, often via cyclization reactions.
- Introduction of the methyl ester group through esterification or by using ester-containing starting materials.
- Functional group manipulations to install or modify substituents at specific ring positions.
The core thienopyridine ring is commonly assembled through the Gewald reaction or related sulfur-incorporation strategies, which involve the condensation of ketones or aldehydes with cyanoacetate derivatives and elemental sulfur.
Gewald Reaction-Based Synthesis
A well-documented approach to synthesize this compound starts with the Gewald reaction, which involves:
- Reacting a substituted piperidin-4-one (e.g., 1-methylpiperidin-4-one) with elemental sulfur and ethyl cyanoacetate.
- This reaction generates the thienopyridine core bearing an ester group at the 7-position.
For example, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can be synthesized via this method, which can be further transformed to the methyl ester analog by esterification or transesterification reactions.
Esterification and Functional Group Transformations
The methyl ester group at the 7-position is typically introduced or modified through:
- Direct esterification of the corresponding carboxylic acid derivative.
- Reaction of the thienopyridine ring system with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Transesterification of ethyl esters to methyl esters using methanol and acid or base catalysis.
The hydrochloride salt form of this compound is prepared by treating the free base with hydrochloric acid, improving solubility and stability for research applications.
Alternative Synthetic Routes
Other synthetic routes include:
- Nucleophilic substitution reactions on thiol intermediates generated in situ from brominated precursors and sodium sulfide, followed by base-catalyzed cyclization to form the tetrahydrothienopyridine ring.
- Pictet-Spengler type cyclizations for derivatives with hydrogen or bromine substituents at certain positions, which can be adapted for methyl ester derivatives.
- Amidation of carboxylic acid derivatives to form carboxamides, which can be precursors to ester derivatives by subsequent hydrolysis and esterification.
Data Table Summarizing Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 1-Methylpiperidin-4-one, elemental sulfur, ethyl cyanoacetate, methylating agents |
| Key Reaction Types | Gewald reaction, nucleophilic substitution, esterification, Pictet-Spengler cyclization |
| Typical Solvents | Ethanol, methanol, dimethylformamide (DMF), aqueous media |
| Catalysts/Base | Sodium hydride, potassium carbonate, sodium sulfide |
| Reaction Conditions | Reflux conditions, acidic or basic media for esterification and salt formation |
| Product Forms | Free base and hydrochloride salt |
| Molecular Formula (hydrochloride) | C9H12ClNO2S |
| Molecular Weight (hydrochloride) | 233.71 g/mol |
| CAS Number | 1956377-82-4 |
Research Outcomes and Analytical Data
- The Gewald reaction provides a reliable and enantioselective route to thienopyridine derivatives with ester functionality.
- The nucleophilic substitution of brominated thiophene intermediates with alkyl bromides and sodium sulfide allows the formation of cyclized tetrahydrothienopyridines, including methyl ester derivatives.
- Conversion to hydrochloride salts enhances solubility and stability, facilitating biological testing and further chemical transformations.
- Spectroscopic analysis (NMR, IR) confirms the presence of ester groups and the fused ring system, with characteristic signals for the methyl ester and tetrahydropyridine protons.
- Functional group interconversions enable the synthesis of various derivatives for structure-activity relationship studies in medicinal chemistry.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
This reaction is critical for generating intermediates for further derivatization .
Reagents and Conditions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | HCl (aq.), reflux | Carboxylic Acid |
| Basic Hydrolysis | NaOH, ethanol, 60°C | Carboxylate Salt |
Nucleophilic Substitution at the Ester Group
The ester moiety participates in nucleophilic substitution with amines or alcohols, forming amides or transesterified products. For instance:
This reactivity is exploited to generate bioactive amide derivatives.
Example Reaction
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate | Benzylamine | -Benzylamide derivative | 78% |
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes electrophilic substitution. Common reactions include:
-
Nitration : Using HNO₃/H₂SO₄ to introduce nitro groups at the 5-position.
-
Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo derivatives .
Regioselectivity
Substituents on the pyridine ring direct electrophiles to the thiophene moiety due to electronic effects .
Reduction and Oxidation Reactions
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a tetrahydrothiophene, altering ring aromaticity .
-
Oxidation : Strong oxidants like KMnO₄ convert the thiophene ring to a sulfone, enhancing polarity.
Cyclization and Ring Functionalization
The tetrahydrothienopyridine core participates in cyclocondensation reactions. For example:
-
Reaction with thiourea under acidic conditions forms thienopyrimidine derivatives, expanding the heterocyclic system .
Key Conditions
| Reaction | Reagents | Temperature | Product |
|---|---|---|---|
| Cyclocondensation | Thiourea, HCl | 100°C | Thieno[2,3-]pyrimidine |
Biological Activity and Mechanistic Pathways
While not a direct chemical reaction, the compound’s interactions with biological systems involve:
-
ROS Generation : The thiophene ring contributes to reactive oxygen species (ROS) production, inducing oxidative stress in cellular environments.
-
Enzyme Inhibition : Derivatives inhibit kinases (e.g., VEGFR-2) via hydrogen bonding with the pyridine nitrogen and hydrophobic interactions .
Comparative Reactivity with Analogues
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| Methyl 6-isopropyl-THTP-3-carboxylate | Bulky isopropyl group | Reduced electrophilic substitution rates |
| Ethyl 2-amino-THTP-3-carboxylate | Free amine | Enhanced nucleophilicity |
Scientific Research Applications
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Ethyl 3-Amino-9-Aryl Pyridothienopyrimidines (e.g., 7a,b and 17)
- Molecular Formula : C₂₁H₁₇N₅O₃S (419.1 g/mol) .
- Key Features: These compounds incorporate pyridothienopyrimidine scaffolds with aryl and amino substituents. The ethyl ester group and chloro substituent (in compound 17) enhance their role as intermediates for triazolopyridothienopyrimidines and pyridothienopyrimidotriazinoindoles .
- Comparison : Unlike the simpler methyl ester in the target compound, these derivatives exhibit extended π-conjugation and nitrogen-rich frameworks, which are critical for their bioactivity as kinase inhibitors or antimicrobial agents. Their higher molecular weight (419 vs. 197 g/mol) reflects increased structural complexity .
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
- Molecular Formula : C₁₅H₂₂N₂O₄S (326.4 g/mol) .
- Key Features: This compound includes a Boc-protected amino group and an ethyl ester. The Boc group enhances stability during solid-phase synthesis, while the amino group enables nucleophilic reactivity .
- Comparison: The Boc protection strategy differentiates it from the target compound, which lacks such groups. This derivative’s larger size (326 vs. 197 g/mol) and amino functionality make it suitable for peptide coupling or as a building block in drug discovery .
Methyl 4-Methyl-5-Oxo-2-(4-Phenoxyphenyl) Derivatives (e.g., 6g)
- Molecular Formula: C₂₂H₂₁NO₄S (395.5 g/mol) .
- Key Features: These derivatives feature a ketone (5-oxo) and phenoxyphenyl substituents, which enhance electronic delocalization. They are used in fluorescent sensors due to their extended conjugation and substituent-dependent emission properties .
- Comparison: The 5-oxo group and bulky phenoxyphenyl substituents in 6g contrast with the target compound’s simpler structure. These modifications enable applications in environmental sensing, whereas the target compound may require functionalization for similar uses .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Primary Applications |
|---|---|---|---|---|
| Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate | C₉H₁₁NO₂S | 197.25 | Methyl ester, saturated pyridine ring | Synthetic intermediate |
| Ethyl 3-amino-9-aryl pyridothienopyrimidines | C₂₁H₁₇N₅O₃S | 419.1 | Aryl, amino, ethyl ester | Kinase inhibitor intermediates |
| Ethyl 2-amino-6-Boc derivative | C₁₅H₂₂N₂O₄S | 326.4 | Boc-protected amino, ethyl ester | Peptide synthesis |
| Methyl 4-methyl-5-oxo-2-(4-phenoxyphenyl) (6g) | C₂₂H₂₁NO₄S | 395.5 | 5-oxo, phenoxyphenyl | Fluorescent sensors |
Biological Activity
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate (CAS No. 1256813-70-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activities associated with this compound, supported by relevant research findings and data.
- Molecular Formula : C9H11NO2S
- Molecular Weight : 197.25 g/mol
- CAS Number : 1256813-70-3
- Storage Conditions : Keep in a dark place, sealed, at 2-8°C.
Antiproliferative Activity
Research has demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit potent antiproliferative properties against various cancer cell lines. Notably:
- Inhibition of Tubulin Polymerization : Compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold have shown strong inhibition of tubulin polymerization by binding to the colchicine site. This mechanism is crucial for their anticancer activity .
-
IC50 Values :
- Compounds derived from this scaffold exhibited IC50 values ranging from 1.1 to 440 nM against different cancer cell lines including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells .
- For instance, a specific derivative with a cyano group at the 3-position showed an IC50 of 2.8 µM against L1210 cells .
The biological activity of this compound is primarily attributed to its ability to interact with microtubules:
- Microtubule Disruption : The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This is particularly effective due to its structural resemblance to known tubulin inhibitors .
Case Studies
Several studies have explored the biological effects of this compound:
- Antitumor Activity : A study evaluated a series of tetrahydrothieno derivatives and found that those with specific substituents at the 6-position exhibited enhanced antiproliferative activity against cancer cells while showing minimal toxicity towards normal human peripheral blood mononuclear cells (PBMC) .
- Selectivity for Cancer Cells : The selectivity of these compounds for cancer cells over normal cells suggests potential therapeutic applications in oncology. For example, derivatives tested showed IC50 values greater than 20 µM against PBMCs, indicating low toxicity towards healthy cells .
Summary of Biological Activities
| Activity Type | Observations | IC50 Range |
|---|---|---|
| Antiproliferative | Effective against various cancer cell lines | 1.1 - 440 nM |
| Microtubule Inhibition | Disruption leading to apoptosis | Not specified |
| Selectivity for Cancer | Minimal effect on normal PBMCs | >20 µM |
Q & A
Q. What are the standard synthetic routes for preparing Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate and its derivatives?
- Methodological Answer : The Gewald reaction is a key method for synthesizing thieno[2,3-c]pyridine derivatives. For example, reacting malononitrile with substituted 4-piperidones under Gewald conditions yields 3-carbonitrile derivatives (e.g., compounds 8a–c in ). For carboxylate derivatives, direct amidation of 3-carboxylic acids (e.g., compounds 7a–b) or hydrolysis of nitriles can be employed. Hydrochloride salts are often used to improve solubility, as seen in the synthesis of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride via HCl treatment in methanol .
Q. How can structural purity and identity be confirmed for this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for structural confirmation. For example, in , NMR data (e.g., chemical shifts for methyl or tert-butyl groups) and MS fragmentation patterns were used to validate derivatives. Melting points (Mp) are also critical for purity assessment. X-ray crystallography (e.g., in ) can resolve ambiguities in hydrogen bonding or stereochemistry .
Q. What safety protocols are recommended for handling Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives?
- Methodological Answer : Hydrochloride salts and intermediates may require handling under inert atmospheres. Safety data sheets (e.g., ) recommend using personal protective equipment (PPE), avoiding heat/sparks, and storing in dry, sealed containers. For hazardous reagents (e.g., concentrated HCl in ), fume hoods and acid-resistant gloves are essential .
Advanced Research Questions
Q. How can computational methods optimize the design of A1 adenosine receptor modulators based on this scaffold?
- Methodological Answer : Substitutions at the 3- and 6-positions (e.g., methyl, tert-butoxycarbonyl) influence receptor binding. Molecular docking and quantitative structure-activity relationship (QSAR) models can predict steric and electronic effects. For example, highlights how 6-methyl derivatives (e.g., 3b) enhance solubility and receptor affinity. Advanced studies should combine synthesis with in vitro assays (e.g., cAMP modulation) to validate computational predictions .
Q. What strategies resolve contradictions in pharmacological data across structurally similar derivatives?
- Methodological Answer : Contradictions may arise from differences in substituent positioning or assay conditions. For instance, shows that tert-butyl groups (3c) improve stability but reduce solubility compared to benzyl groups (4a). Systematic variation of substituents (e.g., using a Hammett plot) and standardized assay protocols (e.g., fixed ATP concentrations in receptor studies) can isolate structure-activity trends .
Q. How do crystal packing and hydrogen bonding influence the stability of thieno[2,3-c]pyridine derivatives?
- Methodological Answer : X-ray crystallography (e.g., ) reveals that intermolecular hydrogen bonds (e.g., N–H···O or C–H···π interactions) stabilize crystal lattices. For this compound, analyzing bond angles and torsion angles via software like SHELXTL can predict polymorphic behavior. Solvent choice (e.g., ethanol in ) also impacts crystallization efficiency .
Q. What are the challenges in scaling up synthetic routes for pharmacological studies?
- Methodological Answer : Scaling Gewald reactions requires optimizing solvent ratios (e.g., ethanol/water in ) and minimizing side reactions (e.g., oxidation of thiophene rings). Pilot-scale trials should monitor temperature control and purification methods (e.g., column chromatography vs. recrystallization). ’s HCl-driven deprotection method is scalable but requires corrosion-resistant reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
